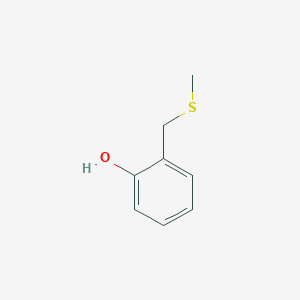

3-Methyl-4-(methylthio)phenol

Beschreibung

Contextualization of 3-Methyl-4-(methylthio)phenol in Environmental and Biological Systems

This compound, also known as 4-(methylthio)-m-cresol, is primarily recognized as a metabolite of organophosphorus pesticides, most notably fenthion (B1672539) and fenamiphos (B133129). nih.govlookchem.compharmaffiliates.com Fenthion has been widely used as a broad-spectrum insecticide for agricultural purposes and as an ectoparasiticide for farm animals. nih.gov Fenamiphos is a systemic, broad-spectrum nematicide with anticholinesterase activity. lookchem.compharmaffiliates.com

The presence of this compound in environmental samples, such as soil and water, serves as a biomarker, indicating the use and degradation of these parent pesticides. lookchem.com Its formation can occur through hydrolysis and phototransformation of fenthion. inchem.orgacs.org In biological systems, it is a principal metabolite resulting from the biotransformation of fenthion in organisms like fish. nih.gov Studies have shown that it is a major cleavage product in the microsomal biotransformation of fenthion in rainbow trout and coho salmon. nih.gov

Furthermore, research has investigated the estrogenic activity of this compound. A yeast two-hybrid assay revealed that it possesses estrogenic activity, highlighting its potential role as an endocrine-disrupting chemical. jst.go.jpresearchgate.net This activity is attributed to the alkylthio-group at the "para" position of the phenol (B47542) ring, which plays a crucial role in its binding ability to human estrogen receptor α (hERα). jst.go.jp

Significance of Investigating Phenolic Compounds in Chemical and Biological Domains

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse group of chemicals with significant biological and pharmaceutical activities. ijhmr.comresearchgate.net They are widely recognized for their antioxidant properties, which are crucial in combating oxidative stress in biological systems. ijhmr.comrsdjournal.org This antioxidant capacity is associated with the prevention of various chronic diseases, including cardiovascular diseases, diabetes, and cancer, which can be initiated by the accumulation of free radicals. rsdjournal.org

The biological activities of phenolic compounds are heavily dependent on their chemical structure. ijhmr.comresearchgate.net Beyond their antioxidant effects, they exhibit anti-inflammatory, antibacterial, and anticancer properties. ijhmr.com The versatility of phenolic compounds has drawn significant attention for their potential applications in various industries. ijhmr.com

In the context of environmental science, the study of phenolic compounds like this compound is vital for monitoring pesticide contamination and understanding the fate and impact of these chemicals in the environment. lookchem.com Their presence can indicate the extent of pesticide use and potential ecological risks. lookchem.com

Overview of Current Research Trajectories Involving this compound

Current research on this compound is multifaceted, focusing on its role as a biomarker, its metabolic pathways, and its potential toxicological effects.

Environmental Monitoring: A significant area of research involves using this compound as a biomarker for environmental contamination by fenamiphos and fenthion. lookchem.com Its detection in soil and water provides valuable data on pesticide exposure and associated ecological risks. lookchem.com

Metabolic Studies: Researchers are actively investigating the metabolic pathways of fenthion and fenamiphos, with this compound being a key metabolite. nih.govlookchem.com Understanding these pathways is crucial for assessing the bioaccumulation and toxicity of the parent compounds in various organisms. nih.gov For instance, studies on fish have detailed the kinetic characterization of its formation from fenthion in liver microsomes. nih.gov

Toxicology and Endocrine Disruption: There is a growing interest in the toxicological profile of this compound itself, particularly its endocrine-disrupting potential. jst.go.jpresearchgate.net Research has demonstrated its estrogenic activity, prompting further investigation into its effects on wildlife and human health. jst.go.jp

Photodegradation Studies: The photochemical transformation of fenthion leading to the formation of this compound is another active research area. inchem.orgacs.org These studies are essential for understanding the environmental fate of the pesticide and the persistence of its degradation products.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKALYYFVKBXHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051996 | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Phenol, 3-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3120-74-9 | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3120-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiomethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003120749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304RF69F8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Pathways of 3 Methyl 4 Methylthio Phenol

Methodologies for the Preparation of 3-Methyl-4-(methylthio)phenol

The synthesis of this compound can be achieved through various routes, ranging from direct single-step reactions to more complex multi-step sequences. These methods provide flexibility for chemists based on starting material availability and desired purity.

Synthesis via Reaction of m-Cresol (B1676322) with Dimethyl Disulfide

A direct and efficient method for preparing this compound involves the reaction of m-Cresol with dimethyl disulfide. utoronto.ca This electrophilic substitution reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The reaction proceeds by adding the acid to a mixture of m-cresol and dimethyl disulfide, often under cooled conditions in an ice bath, and stirring for several hours to ensure completion. utoronto.ca

Following the reaction, a standard work-up procedure is employed. The mixture is diluted with water and extracted with an organic solvent like chloroform (B151607). The organic layers are then neutralized, washed, and dried. utoronto.ca Finally, the solvent and any unreacted m-cresol are removed under reduced pressure to yield the crude product. utoronto.ca This compound is a key synthetic material for producing pesticide intermediates. google.com

Table 1: Reaction and Purification Parameters

| Parameter | Details |

|---|---|

| Reactants | m-Cresol, Dimethyl Disulfide |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 6 hours |

| Temperature | Ice bath |

| Work-up | Aqueous dilution, Chloroform extraction, Neutralization with NaHCO₃, Dehydration with anhydrous sodium sulfate |

| Purification | Removal of solvent and excess reactants under reduced pressure |

The structure of the resulting this compound is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. utoronto.ca

Multi-step Reaction Approaches to this compound

Multi-step syntheses provide alternative pathways to this compound, often involving the use of protecting groups to achieve regioselectivity. One such approach begins with m-cresol, where the phenolic hydroxyl group is first protected. google.com For instance, the hydroxyl group can be esterified using a reagent like triphosgene (B27547) to form a carbonate. google.com This protection strategy allows for subsequent regioselective functionalization of the aromatic ring.

Following the protection step, a Friedel-Crafts reaction can be performed to introduce the desired substituent at the position para to the hydroxyl group. Finally, the protecting group is removed via hydrolysis under basic conditions to yield the target phenol (B47542) derivative. google.com While this specific example describes an isopropylation, the principle of protecting the phenol, followed by a directed electrophilic substitution and deprotection, represents a viable multi-step strategy for the synthesis of this compound.

Another multi-step approach involves the Newman-Kwart rearrangement. This pathway starts with 4-(methylthio)-m-cresol, which is reacted with N,N-dimethylthiocarbamoyl chloride. maps.org The resulting thionocarbamate is then heated to a high temperature (280-300 °C), inducing a thermal rearrangement to the corresponding thiocarbamate. Subsequent hydrolysis of the thiocarbamate would yield the desired 3-methyl-4-mercaptophenol, which can then be methylated to give the final product.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dictated by its three key functional groups: the phenolic hydroxyl group, the aromatic ring, and the methylthio group. utoronto.cascribd.com This compound is known to be a metabolite of the organophosphate insecticide Fenthion (B1672539). utoronto.cachemicalbook.com

The phenolic hydroxyl group imparts acidic properties and can undergo O-alkylation and O-acylation. rroij.com The aromatic ring is activated towards electrophilic substitution reactions, with the hydroxyl and methyl groups acting as ortho-, para-directing activators. The methylthio group is also an ortho-, para-director. The interplay of these groups directs incoming electrophiles primarily to the positions ortho to the powerful hydroxyl group.

The methylthio group itself is susceptible to oxidation, capable of being converted to the corresponding sulfoxide (B87167) and sulfone. utoronto.ca Studies on the hydrolysis of Fenthion have shown that its phenol product, this compound, is not stable in buffered solutions at pH 7 and 9 at elevated temperatures (50 °C), whereas its oxidized metabolites, 3-methyl-4-methylsulfinylphenol (B79902) and 3-methyl-4-methylsulfonylphenol, are relatively stable under the same conditions. utoronto.ca

Exploration of Functional Group Utility in Complex Molecule Synthesis

The functional groups of this compound serve as valuable handles for constructing more complex molecules, most notably in the agrochemical industry. utoronto.ca The compound is a crucial intermediate in the synthesis of organophosphate pesticides like Fenthion and Fenamiphos (B133129). utoronto.cachemicalbook.com

In the synthesis of Fenthion, the phenolic hydroxyl group of this compound is reacted with O,O-dimethyl phosphorochloridothioate. This reaction forms a phosphate (B84403) ester linkage, demonstrating a key transformation of the hydroxyl group. utoronto.ca The methylthio and methyl groups on the aromatic ring are integral parts of the final pesticide structure, contributing to its biological activity.

The reactivity of the aromatic ring and the methylthio group allows for further modifications. For example, electrophilic substitution reactions such as halogenation or nitration can introduce additional functional groups onto the ring, creating a library of derivatives for further study. rsc.org The oxidation of the methylthio group to a sulfoxide or sulfone also provides a route to analogues with different electronic and solubility properties. utoronto.ca

Derivatization Strategies for Novel Chemical Entities based on this compound Scaffold

The this compound scaffold can be derivatized to generate novel chemical entities with potentially interesting biological or material properties. Strategies often focus on modifying the existing functional groups or introducing new ones.

Synthesis of Schiff Base Derivatives of Related Thiophenols

Schiff bases, which contain an azomethine group (-C=N-), are a well-known class of compounds with diverse applications. researchgate.net The synthesis of Schiff bases from thiophenol derivatives typically involves the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). researchgate.netijcce.ac.irbohrium.com

Although direct synthesis from this compound is not prominently documented, analogous transformations with related thiophenols provide a clear blueprint for such derivatization. A general approach would involve:

Introduction of a carbonyl or an amine functionality onto the this compound scaffold. This could be achieved via reactions such as the formylation of the phenol to introduce an aldehyde group, or through a Mannich reaction, which introduces an aminomethyl group onto the aromatic ring. nih.gov

Condensation of the newly introduced functional group. If an aldehyde is introduced, it can be condensed with a variety of primary amines to form the Schiff base. ijcce.ac.iracs.org If an amine is introduced, it can be reacted with various aldehydes or ketones. bohrium.com

For example, research on thiophene-based flavones has shown the successful synthesis of Schiff base derivatives by condensing an amino-functionalized flavone (B191248) with different aldehydes. ijcce.ac.ir Similarly, new thiazolidine (B150603) derivatives have been prepared from Schiff bases synthesized from a thiophenyl-containing hydrazide and various aldehydes or ketones. bohrium.com These methodologies highlight the feasibility of creating a diverse range of Schiff base derivatives starting from the this compound core structure.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| m-Cresol |

| Dimethyl disulfide |

| Fenthion |

| Fenamiphos |

| 3-methyl-4-methylsulfinylphenol |

| 3-methyl-4-methylsulfonylphenol |

| N,N-dimethylthiocarbamoyl chloride |

| 3-methyl-4-(methylthio)phenyl N,N-dimethylthiocarbamate |

| O,O-dimethyl phosphorochloridothioate |

| Triphosgene |

| Thiophenol |

| Chloroform |

| Sodium bicarbonate (NaHCO₃) |

| Anhydrous sodium sulfate |

Mannich Base Formation with this compound

The Mannich reaction is a classic and versatile method in organic chemistry for the aminomethylation of an acidic proton located on a carbon atom. This three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base.

In the context of this compound, the phenolic proton is acidic, and the aromatic ring is activated towards electrophilic substitution by the hydroxyl and methyl groups. The position ortho to the hydroxyl group is sterically unhindered and electronically favored for substitution. Therefore, this compound is expected to readily undergo the Mannich reaction.

The general transformation would involve the reaction of this compound with formaldehyde and a secondary amine, such as dimethylamine, diethylamine, or cyclic amines like piperidine (B6355638) or morpholine. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base. The resulting Mannich base would feature an aminomethyl group ortho to the phenolic hydroxyl group.

A study by M. J. Kornet and M. J. Lawrence in 1968 reported the synthesis of Mannich bases derived from this compound. nih.gov However, the detailed experimental procedures, including reaction conditions, yields, and spectroscopic data for the synthesized compounds, are not available in the public domain.

General Reaction Scheme:

In this reaction, the iminium ion, formed in situ from formaldehyde and the secondary amine, acts as the electrophile that attacks the electron-rich aromatic ring of this compound.

Due to the lack of specific experimental data in the available literature, a data table for the Mannich base formation with this compound cannot be generated at this time. Further research and access to primary scientific articles are required to provide detailed research findings on this topic.

Environmental Fate and Transformation of 3 Methyl 4 Methylthio Phenol

Degradation Mechanisms of 3-Methyl-4-(methylthio)phenol as a Metabolite of Organophosphorus Pesticides

This compound (MMTP) is a significant metabolite formed from the degradation of organophosphorus pesticides such as fenthion (B1672539) and fenamiphos (B133129). nih.govlookchem.comjst.go.jp Its environmental persistence and subsequent transformations are of considerable interest. The degradation of MMTP is primarily governed by hydrolytic cleavage from its parent compounds and oxidative transformations of its methylthio group.

Hydrolytic Cleavage from Organophosphorus Parent Compounds (e.g., Fenthion, Fenamiphos)

The formation of this compound often begins with the hydrolytic cleavage of the phosphorus-O-phenyl ester bond in parent organophosphorus pesticides like fenthion and fenamiphos. nih.govtandfonline.com This process can be influenced by both photochemical and other environmental factors.

Photochemical Hydrolysis Pathways

Photochemical hydrolysis is a key pathway in the degradation of fenthion, leading to the formation of this compound. nih.govacs.org Studies have shown that UVB irradiation can induce the hydrolysis of the phosphorus-O-phenyl ester bond in fenthion. nih.gov This process involves the nucleophilic attack of water on the phosphorus atom, resulting in the cleavage of the O-P bond. acs.org Similarly, the photolysis of fenamiphos in aqueous solutions can yield this compound, also referred to as 4-methylthio-m-cresol, through the cleavage of the P-O-aryl linkage. tandfonline.comrayfull.com

Under certain conditions, such as in the presence of photosensitizers like Rose Bengal, the photodegradation of fenamiphos can be enhanced. rayfull.com However, in the absence of such sensitizers, the cleavage of the parent compound to form the phenol (B47542) is a predominant pathway. rayfull.com

Influence of Environmental Parameters on Hydrolytic Stability (pH, Temperature)

The hydrolytic stability of organophosphorus pesticides, and thus the formation of this compound, is significantly influenced by environmental factors like pH and temperature.

The hydrolysis of fenthion is accelerated under alkaline conditions. nih.gov For instance, the half-life of fenthion in aqueous solutions at 22°C is 200 days at pH 7 but decreases to 151 days at pH 9. inchem.org At 25°C, the half-life is reported to be 59 days at pH 7 and 55.5 days at pH 9. utoronto.ca Elevated temperatures also increase the rate of hydrolysis. utoronto.ca

Similarly, the hydrolysis of fenamiphos is dependent on pH and temperature. tsijournals.comjmaterenvironsci.com The reaction is slow at low temperatures and in neutral water. jmaterenvironsci.com However, in basic water at 50°C, complete hydrolysis is observed, indicating that more alkaline soils lead to faster hydrolysis. jmaterenvironsci.com The hydrolysis half-lives for fenamiphos at 32°C were found to be 228 hours at pH 4.1, 5310 hours at pH 7.1, and 37 hours at pH 9.1. nih.gov Another study reported that fenamiphos is relatively stable in neutral and alkaline waters, with a half-life of 8 to 10 days at pH 3, stable at pH 7, and a half-life of 220 to 230 days at pH 9. epa.gov

Table 1: Hydrolysis Half-life of Fenthion at Various pH and Temperatures

| pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|

| 4 | 22 | 223 | inchem.org |

| 7 | 22 | 200 | inchem.org |

| 9 | 22 | 151 | inchem.org |

| 7 | 25 | 59 | utoronto.ca |

| 9 | 25 | 55.5 | utoronto.ca |

Table 2: Hydrolysis Half-life of Fenamiphos at Various pH and Temperatures

| pH | Temperature (°C) | Half-life (hours) | Reference |

|---|---|---|---|

| 4.1 | 32 | 228 | nih.gov |

| 7.1 | 32 | 5310 | nih.gov |

| 9.1 | 32 | 37 | nih.gov |

| 3 | - | 192-240 | epa.gov |

| 7 | - | Stable | epa.gov |

| 9 | - | 5280-5520 | epa.gov |

Oxidative Transformations of the Methylthio Moiety

Once formed, this compound can undergo further transformation through the oxidation of its methylthio (–SCH₃) group. This is a critical step in its environmental degradation pathway.

Formation of Sulfoxide (B87167) and Sulfone Derivatives

The methylthio group of this compound is susceptible to oxidation, leading to the formation of its corresponding sulfoxide and sulfone derivatives. nih.govtandfonline.comjmaterenvironsci.com For instance, this compound can be oxidized to 3-methyl-4-methylsulfinylphenol (B79902) (MMSP). nih.gov This oxidation can be triggered by singlet oxygen. nih.gov

In the context of its parent compound, fenamiphos, it readily degrades in soil and plants through oxidation at the thiomethyl moiety to form fenamiphos sulfoxide and fenamiphos sulfone. tandfonline.com These oxidized products are then hydrolyzed to their respective phenols: 3-methyl-4-(methylsulfinyl)phenol and 3-methyl-4-(methylsulfonyl)phenol. rsc.org It is believed that the hydrolysis of fenamiphos primarily occurs after the oxidation of the parent compound, as these thiooxidation products are more susceptible to hydrolysis. rsc.org

Role of Cytochrome P450 and Flavin-containing Monooxygenases in Oxidation

The oxidation of the methylthio group is often mediated by enzymatic systems in organisms. The primary enzymes involved in the oxidation of fenthion, and by extension, its metabolites, are cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). nih.govtubitak.gov.tr

CYP enzymes are involved in both the oxidative desulfuration of the phosphorothioate (B77711) group and the oxidation of the thioether group to the corresponding sulfoxide and sulfone. tubitak.gov.tr In human liver microsomes, the sulfoxidation of fenthion is predominantly driven by P450 enzymes. nih.gov Specifically, at low concentrations of fenthion, CYP2B6 and CYP1A2 are mainly responsible for the formation of fenthion-oxon, while at higher concentrations, a broader range of CYPs, particularly the CYP2C family, are involved in forming fenthion sulfoxide. nih.gov

Flavin-containing monooxygenases are also capable of catalyzing the formation of the sulfoxide from fenthion. nih.govnih.gov While FMOs in the adult human liver, such as FMO3 and FMO5, have a generally negligible contribution at low fenthion concentrations, they can account for up to 30% of total sulfoxidation at higher concentrations. nih.gov Notably, the FMO1 isoform, which is primarily expressed in extrahepatic tissues, shows high efficiency in sulfoxide formation. nih.govoup.com However, FMOs are generally limited to the formation of sulfoxides and not the further oxidation to sulfones. tubitak.gov.tr

Table 3: Enzymes Involved in the Oxidation of Fenthion

| Enzyme Family | Specific Isoforms | Primary Role | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2C family | Formation of fenthion-oxon and fenthion sulfoxide | nih.gov |

| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3, FMO5 | Formation of fenthion sulfoxide | nih.govoup.com |

Desulfuration Pathways

This compound, also known as MMTP, is a principal cleavage product resulting from the biotransformation of the insecticide fenthion. nih.govnih.gov The formation of MMTP occurs through the hydrolysis of the phosphorus-O-phenyl ester bond in fenthion. researchgate.net In studies on rainbow trout and coho salmon, MMTP was identified as the main metabolite of fenthion, accounting for a significant portion of its total biotransformation. nih.gov This process is a key step in the detoxification and degradation of the parent insecticide. nih.gov While the sulfur atom is oxidized in other metabolites of fenthion, the formation of MMTP itself represents a desulfuration pathway in the sense that the phosphorus-containing moiety is cleaved off, leaving the methylthio-substituted phenol. nih.govresearchgate.net

Microbial Metabolism and Biotransformation of this compound

The microbial breakdown of this compound is a critical process in its environmental mineralisation. Soil bacteria, in particular, have demonstrated the capability to metabolize this compound, often through cometabolism where another carbon source is present to support growth. acs.orgresearchgate.net

Bacterial Degradation Studies (e.g., Nocardia sp. DSM 43251)

The soil isolate Nocardia sp. DSM 43251 is a well-studied bacterium capable of oxidizing this compound. acs.orgpsu.edu This degradation occurs in the presence of a growth-supporting carbon source. acs.org The metabolic pathway employed by the bacterium is notably influenced by the nature of the co-substrate provided. acs.orgresearchgate.net Research indicates that this Nocardia species also metabolizes structurally related compounds, such as 4-(methylthio)phenol (B156131) and 4-(methylsulfinyl)phenol, through hydroxylation of the benzene (B151609) ring to form substituted catechols, which are then subjected to ring cleavage. psu.edunih.gov

The table below summarizes the degradation pathways of this compound by Nocardia sp. DSM 43251 under different co-substrate conditions.

| Co-substrate | Primary Degradation Pathway | Intermediate Accumulation |

| Acetate (B1210297) | 2,3-("meta")-fission | No significant accumulation of intermediates. acs.org |

| Sucrose (B13894) | 1,2-("ortho")-fission | Transient accumulation of catechol derivatives. acs.org |

Ring-Fission Pathways (e.g., 2,3-("meta")-fission)

The method of aromatic ring cleavage in this compound by Nocardia sp. DSM 43251 is highly dependent on the available carbon source for growth. acs.org

With Acetate as a Co-substrate : When the bacteria are grown with acetate, the compound is predominantly oxidized via the 2,3-("meta")-fission pathway. acs.orgresearchgate.net This pathway proceeds without the significant accumulation of intermediate metabolites. acs.org Enzyme assays of crude extracts from these cells show considerable catechol 2,3-dioxygenase activity, which is characteristic of the meta-cleavage pathway. acs.org

With Sucrose as a Co-substrate : In contrast, when sucrose is used as the growth substrate, the degradation follows a 1,2-("ortho")-fission pathway. acs.org This shift is evidenced by the accumulation of specific ring-fission products and a higher measured activity of catechol 1,2-dioxygenase compared to 2,3-dioxygenase in the cell extracts. acs.org

Formation of Catechol Intermediates (e.g., 3-methyl-4-(methylthio)catechol)

The formation of catechol intermediates is a pivotal step in the degradation of this compound, particularly when Nocardia sp. DSM 43251 is grown in the presence of sucrose. acs.org Under these conditions, the bacterium hydroxylates the phenolic ring, leading to the transient accumulation of two key catechol derivatives before the ring is cleaved. acs.orgpsu.edu

The primary intermediates identified are:

3-methyl-4-(methylthio)catechol

4-methyl-5-(methylthio)catechol

These compounds were identified through mass and NMR spectra. acs.org Their concentration in culture peaks approximately two days into the incubation before being further metabolized into ring-fission products. acs.org

The table below details the key intermediates and products formed during the degradation of this compound by Nocardia sp. DSM 43251 with sucrose as a co-substrate.

| Intermediate / Product | Chemical Name | Pathway Step |

| Catechol Intermediate | 3-methyl-4-(methylthio)catechol | Hydroxylation of parent compound. acs.org |

| Catechol Intermediate | 4-methyl-5-(methylthio)catechol | Hydroxylation of parent compound. acs.org |

| Ring Fission Product | 2,5-dihydro-3-(methylthio)-4-methyl-5-oxofuran-2-acetic acid | Result of 1,2-("ortho")-fission. acs.org |

| Ring Fission Product | 2,5-dihydro-2-methyl-3-(methylthio)-5-oxofuran-2-acetic acid | Result of 1,2-("ortho")-fission. acs.org |

Influence of Environmental Microorganisms on Degradation Kinetics

The rate at which this compound and related phenolic compounds are degraded by environmental microorganisms is subject to several factors. For Nocardia sp. DSM 43251, the rate of degradation is dependent on the capability of a substrate to support growth and is significantly enhanced under co-oxidation conditions, meaning in the presence of a second carbon source. researchgate.netnih.gov The choice of this second carbon source, such as acetate or sucrose, not only affects the rate but also determines the metabolic pathway and whether intermediates accumulate. acs.orgresearchgate.net

General studies on phenol degradation by other bacteria, such as Pseudomonas fluorescence, have shown that the initial concentration of the phenolic compound can impact degradation kinetics. who.int Increasing the initial phenol concentration from 100 mg/L to 500 mg/L was found to increase the lag phase from 0 to 66 hours and prolong the total degradation time from 84 to 354 hours. who.int This suggests that high concentrations of phenolic compounds can have an inhibitory effect on microbial activity, a principle that may also apply to the degradation of this compound by relevant microbial communities. who.int The presence of a diverse microbial consortium often leads to more robust and efficient degradation compared to single isolates. nih.gov

Analytical Methodologies for the Detection and Quantification of 3 Methyl 4 Methylthio Phenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the analysis of 3-Methyl-4-(methylthio)phenol, enabling its separation, identification, and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for analyzing this compound, particularly in liquid samples. The development of a robust HPLC method involves careful selection of the stationary and mobile phases to achieve optimal separation.

Reverse-phase HPLC is a common and effective method for the analysis of this compound. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several mobile phase compositions have been successfully used for the separation of this compound. A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid additive to control the pH and improve peak shape. sielc.comsielc.com For instance, a gradient elution using a C18 column with a mobile phase of water and acetonitrile, both containing phosphoric acid, has been used to separate metabolites of organophosphorus compounds, including this compound. nih.gov Another method utilizes a gradient of methanol (B129727) and water, with sodium hydroxide (B78521) (NaOH) added to the mobile phase, on an RP-Select B column. oup.com The choice of organic modifier (acetonitrile vs. methanol) and acid or base additive depends on the specific requirements of the separation, including the desired retention time and resolution from other components in the sample matrix.

Table 1: Examples of HPLC Conditions for this compound Analysis

| Stationary Phase | Mobile Phase Components | Elution Type | Detector | Reference |

| Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid | Isocratic or Gradient | UV, MS | sielc.comsielc.com |

| Atlantis C18 (5 µm) | A: 89% Water, 10% Acetonitrile, 1% Phosphoric Acid; B: 99% Acetonitrile, 1% Phosphoric Acid | Gradient | Not Specified | nih.gov |

| Aluspher RP-Select B | A: 0.0125M NaOH in Methanol; B: 0.0125M NaOH in Water | Gradient | Diode-Array (DAD) | oup.com |

| Chiralcel OJ-H | A: 24% Isopropanol, 76% Hexane; B: 100% Isopropanol | Gradient | Not Specified | nih.gov |

When HPLC is coupled with a mass spectrometer (LC-MS), the choice of mobile phase additives is critical. Mass spectrometry is a highly sensitive detection technique that can be hindered by non-volatile mobile phase components. sielc.com

Phosphoric acid, while an excellent buffer for improving chromatographic peak shape in UV-based detection, is non-volatile and can contaminate the MS ion source, leading to signal suppression and instrument downtime. sielc.comsielc.com Therefore, for MS-compatible applications, volatile acids are used instead. Formic acid is a common choice as it is effective in protonating the analyte for positive ion mode electrospray ionization (ESI) and is sufficiently volatile to be easily removed in the MS interface. sielc.comsielc.com For separating derivatized phenols, a mobile phase of water and methanol, both containing 0.1% formic acid, has been shown to be effective for LC-ESI-MS/MS analysis. mdpi.com

Ultra-High-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This technology allows for significantly faster analysis times and improved resolution compared to traditional HPLC. Methods developed for HPLC can often be transferred to UPLC systems, and columns with smaller 3 µm particles are available for rapid analysis of compounds like this compound. sielc.comsielc.com The higher pressure tolerance of UPLC systems enables the use of higher flow rates without sacrificing separation efficiency, making it a suitable option for high-throughput screening.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of phenols, which can be thermally labile or exhibit poor peak shape, a derivatization step is often employed to increase volatility and improve chromatographic performance. epa.gov

The analytical process typically involves sample extraction, followed by derivatization. nih.gov A common derivatizing agent for phenols is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), which replaces the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, such as a 5% phenyl methyl siloxane (HP-5ms) column. nih.gov The separated components then enter the mass spectrometer, which acts as the detector. The MS is typically operated in full scan mode, acquiring mass spectra over a range (e.g., 50-600 m/z) to tentatively identify compounds by comparing their fragmentation patterns to spectral libraries like NIST. oup.commdpi.comnih.gov

Table 2: General Parameters for GC-MS Analysis of Phenolic Compounds

| Parameter | Typical Setting | Purpose | Reference |

| Column | HP-5ms (30 m x 250 µm x 0.25 µm) | Separation of semi-volatile compounds | nih.gov |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis | nih.gov |

| Carrier Gas | Helium | Inert gas to carry sample through the column | nih.gov |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Separates compounds based on boiling points | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra | nih.gov |

| Detection Mode | Full Scan (e.g., m/z 29-600) | Acquires full mass spectra for compound identification | mdpi.com |

| Derivatization | MSTFA or PFBBr | Increases volatility and improves peak shape of phenols | epa.govnih.gov |

Spectroscopic Characterization (e.g., UV, NMR)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum for this compound recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons, the methyl group attached to the ring, and the methyl group of the thioether. chemicalbook.com

Mass Spectrometry (MS) : Beyond its use as a detector for chromatography, MS provides the mass-to-charge ratio of the parent ion and its fragments. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern provides structural information that aids in its identification. chemicalbook.comchemicalbook.commassbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. massbank.eu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands, including a broad peak for the O-H (hydroxyl) stretch and bands corresponding to C-H stretches (aromatic and aliphatic) and C=C stretches of the aromatic ring. chemicalbook.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy measures the absorption of UV light by the molecule. Phenolic compounds exhibit characteristic UV absorbance due to the π-electron system of the aromatic ring. The specific wavelength of maximum absorbance (λmax) can be used for quantification, particularly as a detection method in HPLC.

Table 3: Spectroscopic Data for this compound

| Technique | Data / Observation | Reference |

| ¹H NMR | Spectrum available (90 MHz in CDCl₃) | chemicalbook.com |

| MS | Mass spectrum available | chemicalbook.comchemicalbook.com |

| LC-ESI-QTOF MS/MS | Precursor m/z: 155.0525 [M+H]⁺ | massbank.eu |

| IR | Spectrum available | chemicalbook.com |

Q & A

Q. What are the validated synthetic routes for 3-methyl-4-(methylthio)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions, such as the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one under reflux in anhydrous toluene, yielding up to 88% under optimized conditions . Alternative routes include cyclization with sulfur and triethylamine to form thiophene derivatives, though yields vary depending on substituents and reaction time .

- Key Variables : Temperature (reflux vs. ambient), solvent polarity, and stoichiometric ratios of reactants.

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Condensation in toluene | TFA | 88 | |

| Cyclization with S | Triethylamine | 65–75 |

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use GC-MS (Gas Chromatography-Mass Spectrometry) to confirm molecular weight (C₈H₁₀OS, MW 170.24) and compare retention indices with standards . NMR (¹H/¹³C) is critical for structural validation:

- ¹H NMR Peaks : δ 2.35 (s, 3H, CH₃), δ 2.50 (s, 3H, SCH₃), δ 6.7–7.1 (aromatic protons) .

- Quality Control : Purity ≥95% by HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in oxidation/reduction behavior of this compound derivatives?

- Methodological Answer : Oxidation of the methylthio (-SCH₃) group can yield sulfoxides or sulfones, depending on oxidizing agents (e.g., H₂O₂ vs. mCPBA). Conflicting reports arise from solvent polarity and pH:

- In acidic conditions, H₂O₂ preferentially forms sulfoxides, while alkaline conditions favor sulfones .

- Contradiction Resolution : Use controlled kinetic studies with in-situ FTIR to track intermediate formation .

- Data Table :

| Oxidizing Agent | Solvent | pH | Major Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | MeOH/H₂O | 3 | Sulfoxide | 72 |

| H₂O₂ | MeOH/H₂O | 9 | Sulfone | 58 |

Q. How can deep learning models predict the tandem MS spectra of this compound derivatives?

Q. What strategies optimize the compound’s bioactivity in pesticide development while minimizing non-target toxicity?

- Methodological Answer : Structural analogs like fenamiphos (an organophosphate derivative) demonstrate insecticidal activity via acetylcholinesterase inhibition. Key modifications include:

- Replacing the methylthio group with sulfonyl (-SO₂CH₃) to enhance stability .

- Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve binding affinity .

- Toxicity Mitigation : Use computational docking (AutoDock Vina) to predict off-target interactions with mammalian enzymes .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies despite similar protocols?

- Methodological Answer : Discrepancies arise from trace impurities in starting materials (e.g., 3-methylphenol vs. 4-methyl isomers) and catalyst deactivation. For reproducibility:

- Purify precursors via column chromatography (silica gel, hexane/EtOAc).

- Monitor reaction progress using TLC with UV visualization at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.